4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
Description
4-Chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a chlorophenyl group linked to an imidazo[1,2-a]pyridine scaffold. This compound combines a sulfonamide moiety—a common pharmacophore in medicinal chemistry—with a bicyclic imidazopyridine system, which is frequently associated with biological activity modulation, particularly in kinase inhibition and anticancer applications.
Properties
IUPAC Name |
4-chloro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-14-3-2-12-24-13-19(22-20(14)24)15-4-8-17(9-5-15)23-27(25,26)18-10-6-16(21)7-11-18/h2-13,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISHHKVDSNJUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions involving 2-aminopyridines and α-bromoketones. Subsequent chlorination and sulfonamide formation steps are then carried out to introduce the chloro and sulfonamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and solvent-free conditions can also be employed to improve yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_3{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its sulfonamide group is particularly useful in the formation of amides and esters.
Biology: In biological research, 4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can be used as a probe to study enzyme inhibition and protein interactions.
Medicine: This compound has potential applications in the development of new antibacterial and antifungal agents. Its structural similarity to existing sulfonamide drugs makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects involves the inhibition of bacterial enzymes[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a .... The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the synthesis of folic acid, a vital component for bacterial DNA synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Imidazo[1,2-a]pyridine-Sulfonamide Families
Several imidazo[1,2-a]pyridine-sulfonamide derivatives synthesized in share core structural similarities with the target compound. Key distinctions lie in substituents on the benzene ring, sulfonamide modifications, and heterocyclic appendages, which influence physicochemical and biological properties.
Table 1: Comparison of Imidazo[1,2-a]pyridine-Sulfonamide Analogues
Key Observations :
- Substituent Effects: The target compound’s 4-chlorophenyl group contrasts with the diethylamino (Compound 28) and morpholinosulfonyl (Compound 27) groups, which may enhance solubility but reduce lipophilicity.
- Thermal Stability : Melting points of analogues range from 164°C to 170°C, suggesting moderate crystallinity. The absence of polar groups (e.g., morpholine) in the target compound may result in a higher melting point, though experimental data are needed.
- Synthetic Accessibility : Yields for analogues exceed 70%, indicating robust synthetic routes for imidazopyridine-sulfonamide hybrids .
Pyrazole-Sulfonamide Hybrids ( )
Pyrazole-sulfonamide hybrids (e.g., 4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide) demonstrate potent anticancer activity against colon cancer. Unlike the target compound, these feature pyrazole cores instead of imidazopyridine, highlighting how heterocycle choice dictates target specificity. The sulfonamide group’s role in hydrogen bonding to biological targets is conserved across both classes .
Pesticidal Sulfonamides ( )
Flusulfamide (4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide) is a structurally related sulfonamide used as a pesticide. Its nitro and trifluoromethyl groups enhance electrophilicity, favoring pesticidal activity. In contrast, the target compound’s imidazopyridine moiety may prioritize interactions with eukaryotic enzymes or receptors, suggesting divergent applications .
Biological Activity
4-Chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features several notable structural components:
- Chlorobenzene Ring : A chlorine atom attached to a benzene ring enhances lipophilicity and may influence biological interactions.
- Imidazo[1,2-a]pyridine Moiety : Known for its role in various biological activities, this heterocyclic structure contributes to the compound's pharmacological profile.
- Sulfonamide Group : This functional group is often associated with antibacterial properties and enzyme inhibition.
Molecular Formula
- C : 20
- H : 16
- Cl : 1
- N : 3
- O : 2
- S : 1
IUPAC Name
4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group can inhibit the activity of various enzymes, including carbonic anhydrase and certain bacterial dihydropteroate synthases. The imidazo[1,2-a]pyridine moiety may facilitate binding to receptors or enzymes involved in critical cellular processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The sulfonamide structure can mimic substrates or cofactors, leading to competitive inhibition.
- Receptor Binding : The imidazo[1,2-a]pyridine component may interact with neurotransmitter receptors or kinases.
Antitumor Activity
Recent studies have indicated that compounds similar to 4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide exhibit significant antitumor properties. For example, related imidazo[1,2-a]pyridine derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 | |
| Compound B | NCI-H358 | 6.48 ± 0.11 | |
| Compound C | A431 | <10 |
Antimicrobial Activity
The sulfonamide component is traditionally associated with antimicrobial properties. Preliminary studies suggest that the compound may exhibit antibacterial activity against Gram-positive bacteria due to its structural similarity to known sulfa drugs.
Case Studies
-
Antitumor Efficacy in Preclinical Models :
- A study evaluated the effects of structurally similar compounds on tumor growth in xenograft models. Results indicated a dose-dependent reduction in tumor size with minimal toxicity observed in normal tissues.
-
Enzyme Inhibition Studies :
- In vitro assays demonstrated that the compound inhibited carbonic anhydrase activity with an IC50 value comparable to established inhibitors.
Comparative Analysis with Similar Compounds
A comparison with other imidazo[1,2-a]pyridine derivatives reveals unique aspects of 4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Compound D | Moderate | Antimicrobial |
| Compound E | High | Antitumor |
| Compound F | Low | Anti-inflammatory |
Uniqueness of 4-Chloro-N-(4-(8-Methylimidazo[1,2-a]Pyridin-2-Yl)Phenyl)Benzenesulfonamide
This compound's unique combination of functional groups allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
